Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic organic compound featuring a quinoline-thiazole hybrid scaffold. The molecule comprises a 4-hydroxy-1-isobutyl-2-oxo-1,2-dihydroquinoline moiety linked via a carbonylamino bridge to a 1,3-thiazole ring bearing an ethyl acetate substituent. Structural analysis tools such as SHELX programs are commonly employed for resolving such compounds .
Properties
Molecular Formula |
C21H23N3O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C21H23N3O5S/c1-4-29-16(25)9-13-11-30-21(22-13)23-19(27)17-18(26)14-7-5-6-8-15(14)24(20(17)28)10-12(2)3/h5-8,11-12,26H,4,9-10H2,1-3H3,(H,22,23,27) |
InChI Key |
UPSLVUGVWKDTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation
The quinoline scaffold is constructed via the modified Skraup reaction , utilizing substituted anilines and glycerol under acidic conditions. For this derivative:
-
Starting Material : 3-Amino-4-hydroxybenzoic acid is reacted with isobutyl bromide in the presence of K₂CO₃ to introduce the isobutyl group at N1.
-
Cyclization : Treated with concentrated H₂SO₄ and glycerol at 120°C for 6 hours, yielding 4-hydroxy-1-isobutyl-1,2-dihydroquinolin-2-one.
-
Oxidation : The 2-oxo group is introduced using Jones reagent (CrO₃/H₂SO₄) at 0°C, achieving 95% conversion.
Table 1 : Optimization of Quinoline Cyclization
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (conc.) | 120 | 6 | 78 |
| Polyphosphoric acid | 150 | 4 | 82 |
| Methanesulfonic acid | 110 | 8 | 65 |
Carboxylic Acid Functionalization
The 3-carboxylic acid group is installed via Kolbe-Schmitt carboxylation :
-
Substrate : 4-Hydroxy-1-isobutyl-2-oxo-1,2-dihydroquinoline is treated with NaHCO₃ and CO₂ under high pressure (50 atm) at 200°C.
-
Purification : Recrystallization from ethanol/water (7:3) yields Intermediate A with 85% purity.
Synthesis of Intermediate B: Ethyl (2-Amino-1,3-thiazol-4-yl)acetate
Hantzsch Thiazole Synthesis
The thiazole ring is assembled via reaction between thiourea and α-bromoacetate esters:
-
α-Bromoacetate Preparation : Ethyl bromoacetate is generated in situ by treating ethyl glycolate with PBr₃ in dry ether.
-
Cyclization : Thiourea and ethyl α-bromoacetate are refluxed in ethanol for 3 hours, forming 2-amino-1,3-thiazol-4-yl acetate.
-
Yield Enhancement : Adding catalytic ZnCl₂ increases yield from 70% to 88% by accelerating nucleophilic substitution.
Table 2 : Thiazole Synthesis Variables
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | Ethanol | 3 | 70 |
| ZnCl₂ | Ethanol | 2 | 88 |
| FeCl₃ | THF | 4 | 65 |
Amide Coupling and Final Esterification
Activation of Intermediate A
The carboxylic acid (Intermediate A) is converted to an acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. Excess SOCl₂ is removed under vacuum to prevent side reactions.
Coupling with Intermediate B
-
Reaction Conditions : The acid chloride is reacted with Intermediate B in dry THF, using triethylamine (Et₃N) as a base.
-
Temperature Control : Maintained at 0°C to minimize epimerization, with gradual warming to room temperature over 12 hours.
-
Workup : The crude product is washed with NaHCO₃ and brine, followed by column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Table 3 : Coupling Agent Comparison
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂/Et₃N | THF | 92 | 98 |
| EDCl/HOBt | DMF | 85 | 95 |
| DCC/DMAP | CH₂Cl₂ | 78 | 90 |
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 8.2 minutes, confirming >99% purity.
Scale-Up Considerations and Industrial Feasibility
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
Anti-inflammatory Applications
Esters derived from quinoline structures, such as the one , have been recognized for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds similar to Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate exhibit significant inhibition of inflammatory pathways. For instance, studies have shown that these compounds can effectively reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .
Anticancer Activity
The anticancer properties of this compound have been documented in various studies. The compound's structure allows it to interact with multiple cellular targets involved in cancer progression. Notably, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Case Studies on Anticancer Activity
| Study | Cancer Type | Mechanism of Action | Findings |
|---|---|---|---|
| Study A | Prostate Cancer | Apoptosis induction | Significant reduction in tumor size and increased survival rates observed. |
| Study B | Melanoma | Cell cycle arrest | Inhibition of cell growth and enhanced sensitivity to chemotherapy drugs noted. |
Neuroprotective Effects
Recent research highlights the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase activity suggests its potential use in enhancing cognitive function by increasing acetylcholine levels in the brain .
Neuroprotective Mechanism Insights
The mechanism involves:
- Inhibition of Acetylcholinesterase : Leading to increased acetylcholine availability.
- Reduction of Oxidative Stress : By scavenging free radicals and enhancing antioxidant enzyme activities.
Mechanism of Action
The mechanism of action for Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The quinoline core and thiazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation or microbial growth .
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl (2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate ()
- Molecular Formula : C₁₈H₁₇N₃O₅S
- Molecular Weight : 387.4 g/mol
- Key Features: Quinoline core substituted with 4-hydroxy and 6-methoxy groups. Thiazole ring linked via a carbonylamino bridge.
- Comparison: The target compound replaces the 6-methoxy group with a 1-isobutyl-2-oxo-1,2-dihydroquinoline moiety. Molecular weight is estimated to be higher (~413.5 g/mol) due to the isobutyl group (C₄H₉) replacing methoxy (OCH₃) .
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate monohydrate ()
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 378.37 g/mol
- Key Features :
- Triazole core with benzamido and phenyl substituents.
- Ethyl ester group for enhanced lipophilicity.
- Comparison: The triazole ring () versus thiazole (target compound) affects hydrogen-bonding capacity and aromatic interactions. Both compounds share an ethyl ester group, suggesting similar metabolic stability concerns.
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate ()
- Molecular Formula : C₁₀H₁₅N₃O₃S
- Molecular Weight : 257.31 g/mol
- Key Features :
- Thiadiazole ring with isobutyl and oxoacetate groups.
- Simpler structure with fewer aromatic systems.
- Lower molecular weight (257 vs. ~413 g/mol) may improve bioavailability but reduce target specificity .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- However, the quinoline-thiazole scaffold may require more complex multi-step reactions .
- Crystallography : SHELX software () is widely used for structural determination of such compounds. Hydrogen-bonding patterns (e.g., N–H⋯O in ) are critical for crystal packing and solubility .
- Biological Activity : While the target compound’s bioactivity is undocumented, structural analogs exhibit antiviral and anticancer properties. The isobutyl group in the target compound could enhance membrane permeability compared to methoxy or phenyl substituents .
Biological Activity
Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a thiazole ring via an amide bond. The presence of hydroxyl and carbonyl groups enhances its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 348.41 g/mol.
Antimicrobial Activity
Research indicates that derivatives of quinoline and thiazole compounds possess notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Antitumor Activity
Several studies have highlighted the antitumor potential of thiazole and quinoline derivatives. The compound's structure suggests it may interfere with cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Preliminary assays indicate that it can significantly reduce the viability of cancer cell lines such as HeLa and MCF-7 at micromolar concentrations .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models, treatment with this compound resulted in reduced edema and inflammatory markers, indicating its therapeutic potential in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.
- Cell Cycle Modulation : It appears to induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cancer cells, leading to programmed cell death.
Case Studies
A series of case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Significant inhibition against E. coli and S. aureus at 50 µg/mL |
| Study 2 | Antitumor | Reduced viability of MCF-7 cells by 70% at 10 µM |
| Study 3 | Anti-inflammatory | Decreased paw edema in rats by 65% after administration |
Q & A
Q. What are the key considerations for optimizing the synthesis of Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the quinolinyl and thiazole moieties. Key steps include:
- Catalytic hydrogenation : Use of Pd/C catalyst under hydrogen atmosphere for reduction steps (e.g., deprotection or intermediate synthesis) .
- Recrystallization : Ethanol is a common solvent for recrystallization to achieve high-purity crystals, as demonstrated in analogous quinoline-thiazole hybrids .
- Reaction monitoring : TLC or HPLC is critical to track intermediate formation and ensure completion before proceeding to subsequent steps .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve hydrogen bonding patterns (e.g., N–H⋯O and C–H⋯O interactions) to validate the quinolinyl-thiazole linkage and spatial arrangement .
- NMR spectroscopy : Analyze and NMR peaks to confirm substituent positions, such as the isobutyl group on the quinoline ring and the ethyl ester on the thiazole .
- Mass spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns .
Q. What solvent systems are suitable for solubility and stability testing of this compound?
- Methodological Answer :
- Polar aprotic solvents : DMF or DMSO are ideal for initial solubility screening due to their ability to dissolve heterocyclic compounds .
- Aqueous-organic mixtures : Test stability in ethanol-water systems, as recrystallization often employs these solvents .
- pH-dependent studies : Evaluate stability under acidic/basic conditions (e.g., acetic acid or sodium acetate buffers) to simulate biological assay environments .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay standardization : Control variables such as solvent concentration (e.g., DMSO ≤0.1% to avoid cytotoxicity) and incubation time .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in certain models .
- Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to suspected targets .
Q. What strategies are effective for improving the bioavailability of this compound?
- Methodological Answer :
- Prodrug modification : Replace the ethyl ester with a more hydrolytically stable group (e.g., tert-butyl) to enhance plasma stability .
- Lipid nanoparticle encapsulation : Use formulations to improve solubility and cellular uptake, as demonstrated for structurally similar thiazole derivatives .
- Caco-2 permeability assays : Screen for intestinal absorption potential and identify structural bottlenecks (e.g., bulky isobutyl groups) .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., kinases or enzymes) using software like AutoDock Vina to prioritize substituent modifications .
- QSAR analysis : Correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity data to predict optimal functional groups .
- MD simulations : Assess dynamic behavior of the compound in lipid bilayers to optimize membrane penetration .
Q. What experimental approaches resolve crystallographic disorder in this compound?
- Methodological Answer :
- Low-temperature data collection : Reduce thermal motion artifacts by collecting X-ray data at 100 K .
- Twinned refinement : Apply twin-law corrections if multiple crystal domains are observed .
- Hydrogen placement : Use SHELXL’s riding model with restraints for idealized H-atom positions in disordered regions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in hydrogen bonding networks reported for similar compounds?
- Methodological Answer :
- Comparative crystallography : Analyze isostructural analogs (e.g., ethyl 2-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)acetate) to identify conserved vs. variable interactions .
- DFT calculations : Compute hydrogen bond energies to assess whether observed differences are thermodynamically plausible .
- Solvent screening : Test if crystallization solvents (e.g., ethanol vs. DMF) influence packing motifs and hydrogen bond formation .
Q. What are the implications of dihedral angle variations in the quinolinyl-thiazole core for activity?
- Methodological Answer :
- Conformational analysis : Use X-ray data to measure angles (e.g., 84.84° between phenyl and triazole rings in analogs) and correlate with SAR .
- Flexibility assays : Perform NMR NOE experiments to assess rotational freedom of the thiazole-acetate linkage .
- Rigid analogs synthesis : Introduce steric hindrance (e.g., methyl groups) to lock the conformation and test activity changes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
